![molecular formula C11H14N4OS B1454610 (2-([6-(2,4-Diméthyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)éthyl)amine CAS No. 1283108-61-1](/img/structure/B1454610.png)

(2-([6-(2,4-Diméthyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)éthyl)amine

Vue d'ensemble

Description

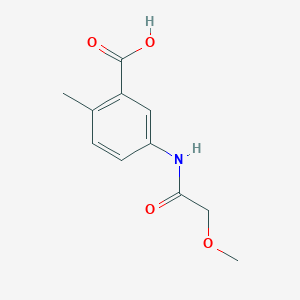

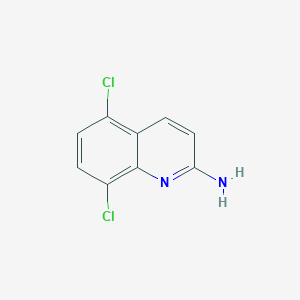

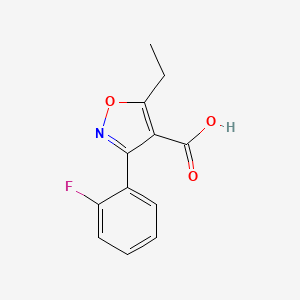

“(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also includes a pyridazine ring and an ethylamine group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds bearing imidazo[2,1-b]thiazole scaffolds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It also contains a pyridazine ring and an ethylamine group .

Applications De Recherche Scientifique

Applications antioxydantes

Les dérivés du thiazole sont reconnus pour leurs propriétés antioxydantes, qui sont cruciales pour protéger les cellules du stress oxydatif . Ce stress est impliqué dans diverses maladies, notamment les maladies neurodégénératives, le cancer et les maladies cardiaques. Le composé en question pourrait être synthétisé et évalué pour son potentiel à piéger les radicaux libres, contribuant ainsi au développement de nouvelles thérapies antioxydantes.

Applications analgésiques et anti-inflammatoires

Les activités analgésiques et anti-inflammatoires des dérivés du thiazole en font des candidats au développement de nouveaux médicaments contre la douleur . La recherche pourrait explorer l’efficacité de ce composé dans la réduction de la douleur et de l’inflammation chez les modèles animaux, ce qui pourrait conduire à la synthèse de nouveaux analgésiques non opioïdes.

Applications antimicrobiennes et antifongiques

Les thiazoles sont connus pour posséder des effets antimicrobiens et antifongiques . Ce composé pourrait être testé contre une variété de bactéries et de champignons pathogènes afin d’évaluer son potentiel thérapeutique. Le développement de nouveaux agents antimicrobiens est particulièrement important à l’ère de la résistance croissante aux antibiotiques.

Applications antivirales

Compte tenu du besoin constant de médicaments antiviraux efficaces, l’activité antivirale potentielle du cycle thiazole pourrait être exploitée . Le composé pourrait être évalué pour sa capacité à inhiber la réplication virale in vitro, ce qui pourrait conduire à de nouveaux traitements contre les infections virales.

Applications diurétiques

Les dérivés du thiazole peuvent agir comme diurétiques, aidant à éliminer l’excès de liquide du corps . La recherche sur les propriétés diurétiques de ce composé pourrait fournir des informations sur son utilisation pour traiter des affections telles que l’hypertension et l’œdème.

Applications neuroprotectrices

Les effets neuroprotecteurs des dérivés du thiazole présentent un intérêt dans le contexte des maladies neurodégénératives . Des études pourraient étudier la capacité du composé à protéger les cellules neuronales des dommages, ce qui pourrait contribuer au développement de médicaments pour des maladies comme Alzheimer et Parkinson.

Applications antitumorales et cytotoxiques

Les composés thiazoliques se sont avérés prometteurs dans les applications antitumorales et cytotoxiques . Ce composé particulier pourrait être synthétisé et son efficacité testée contre diverses lignées cellulaires cancéreuses. L’objectif serait d’identifier des applications potentielles en thérapie anticancéreuse, éventuellement en tant qu’agent chimiothérapeutique.

Applications antidiabétiques

L’activité antidiabétique potentielle des dérivés du thiazole est un autre domaine d’intérêt . Le composé pourrait être évalué pour sa capacité à moduler la glycémie, ce qui pourrait conduire à de nouveaux traitements contre le diabète.

Mécanisme D'action

Target of Action

Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets and cause changes in the physiological system . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, which are crucial for its interaction with biomolecules . These interactions can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular functions.

Cellular Effects

The effects of (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine exerts its effects through binding interactions with biomolecules. The thiazole ring’s aromaticity allows it to interact with various enzymes, either inhibiting or activating them. These interactions can lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time .

Dosage Effects in Animal Models

The effects of (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can modulate the activity of key enzymes, affecting the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are crucial for its biological activity .

Subcellular Localization

The subcellular localization of (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules .

Propriétés

IUPAC Name |

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4OS/c1-7-11(17-8(2)13-7)9-3-4-10(15-14-9)16-6-5-12/h3-4H,5-6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZDTKVFUQNRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B1454528.png)

![3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile](/img/structure/B1454536.png)